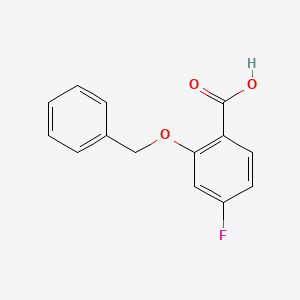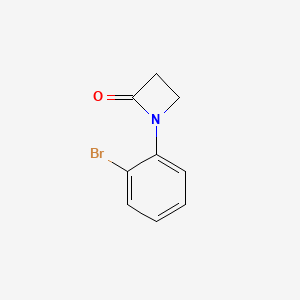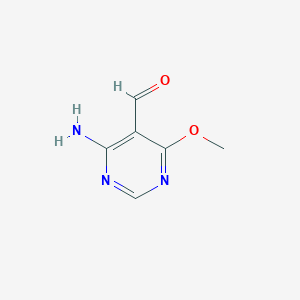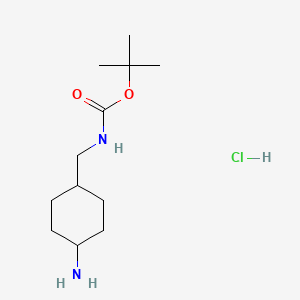
Ácido 2-(benciloxi)-4-fluorobenzoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-4-fluorobenzoic acid is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a benzyloxy group and the hydrogen atom at the 4-position is replaced by a fluorine atom
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-4-fluorobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
Target of Action
Benzylic compounds are known to interact with various enzymes and receptors in the body, influencing their function
Mode of Action
Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules, thereby influencing cellular processes .
Biochemical Pathways
Benzylic compounds are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of phenolic compounds .
Pharmacokinetics
Similar benzylic compounds are known to be readily absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys . The bioavailability of these compounds can be influenced by factors such as their chemical structure, the route of administration, and the individual’s metabolic rate .
Result of Action
Benzylic compounds are known to influence various cellular processes, including cell signaling, gene expression, and enzyme activity . These effects can lead to changes in cellular function and physiology .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Benzyloxy)-4-fluorobenzoic acid. Factors such as temperature, light, oxygen availability, and pH can affect the stability of the compound and its ability to interact with its targets . Additionally, the presence of other chemicals in the environment can influence the compound’s action through competitive or synergistic interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-fluorobenzoic acid typically involves the following steps:
Benzylation: The starting material, 4-fluorobenzoic acid, undergoes a benzylation reaction to introduce the benzyloxy group at the 2-position. This can be achieved using benzyl bromide and a base such as potassium carbonate in a suitable solvent like acetone.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 2-(Benzyloxy)-4-fluorobenzoic acid.
Industrial Production Methods
While specific industrial production methods for 2-(Benzyloxy)-4-fluorobenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzyloxy group can be reduced to a benzyl alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Formation of 2-(Benzyloxy)-4-fluorobenzaldehyde or 2-(Benzyloxy)-4-fluorobenzoic acid.
Reduction: Formation of 2-(Benzyloxy)-4-fluorobenzyl alcohol.
Substitution: Formation of 2-(Benzyloxy)-4-substituted benzoic acid derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxy)benzoic acid: Lacks the fluorine atom, which may result in different reactivity and binding properties.
4-Fluorobenzoic acid: Lacks the benzyloxy group, which affects its hydrophobic interactions and overall reactivity.
2-(Methoxy)-4-fluorobenzoic acid: The methoxy group is less bulky than the benzyloxy group, potentially leading to different steric and electronic effects.
Uniqueness
2-(Benzyloxy)-4-fluorobenzoic acid is unique due to the presence of both the benzyloxy and fluorine substituents, which confer distinct electronic and steric properties. These features can enhance its utility in various applications, particularly in the design of molecules with specific biological activities or material properties.
Propiedades
IUPAC Name |
4-fluoro-2-phenylmethoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOUFTRHBIGPDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855810 |
Source


|
| Record name | 2-(Benzyloxy)-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696589-03-4 |
Source


|
| Record name | 2-(Benzyloxy)-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine](/img/structure/B1375904.png)


![N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B1375909.png)




